N-[1-(6-bromopyridin-2-yl)ethyl]-1-methylpiperidin-4-amine
Description
N-[1-(6-bromopyridin-2-yl)ethyl]-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to an ethyl group, which is further connected to a methylpiperidine structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
N-[1-(6-bromopyridin-2-yl)ethyl]-1-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3/c1-10(12-4-3-5-13(14)16-12)15-11-6-8-17(2)9-7-11/h3-5,10-11,15H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOBLBVOVPCNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-bromopyridin-2-yl)ethyl]-1-methylpiperidin-4-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 6-bromopyridine. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of 6-Bromopyridin-2-yl Ethyl Ketone: The brominated pyridine is then reacted with ethyl magnesium bromide (Grignard reagent) to form 6-bromopyridin-2-yl ethyl ketone.
Reductive Amination: The ketone is subjected to reductive amination with 1-methylpiperidin-4-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-bromopyridin-2-yl)ethyl]-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
N-[1-(6-bromopyridin-2-yl)ethyl]-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(6-bromopyridin-2-yl)ethyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: Compounds with a pyridine ring attached to an amide group.
3-bromoimidazo[1,2-a]pyridines: Compounds with a bromine atom on an imidazo[1,2-a]pyridine ring.
Uniqueness
N-[1-(6-bromopyridin-2-yl)ethyl]-1-methylpiperidin-4-amine is unique due to the presence of both a bromopyridine and a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
